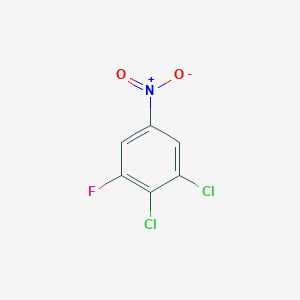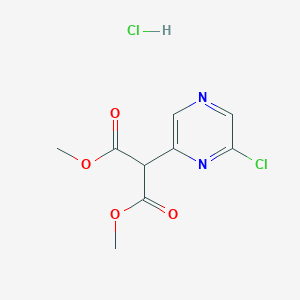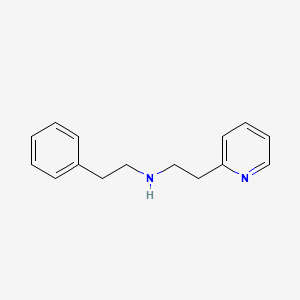
1,2-Dichloro-3-fluoro-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-3-fluoro-5-nitrobenzene is an aromatic compound with the molecular formula C6H2Cl2FNO2 It is characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring
準備方法
The synthesis of 1,2-Dichloro-3-fluoro-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated benzene undergoes halogenation using chlorine and fluorine sources under controlled conditions to introduce the chlorine and fluorine atoms at specific positions on the benzene ring.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1,2-Dichloro-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro, chlorine, and fluorine), the compound is less reactive towards electrophilic aromatic substitution compared to benzene. it can still undergo reactions such as nitration, sulfonation, and halogenation under specific conditions.
Nucleophilic Aromatic Substitution: The electron-withdrawing groups make the compound more susceptible to nucleophilic aromatic substitution, where nucleophiles replace one of the halogen atoms.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include nitric acid, sulfuric acid, chlorine, fluorine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2-Dichloro-3-fluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Dichloro-3-fluoro-5-nitrobenzene depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its electron-withdrawing groups. These interactions can modulate biological pathways and lead to specific therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
1,2-Dichloro-3-fluoro-5-nitrobenzene can be compared with other similar compounds, such as:
- 1,2-Dichloro-4-fluoro-5-nitrobenzene
- 1,3-Dichloro-5-nitrobenzene
- 1,2-Dichloro-5-fluoro-3-nitrobenzene
These compounds share similar structural features but differ in the position of substituents on the benzene ring. The unique arrangement of chlorine, fluorine, and nitro groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications.
特性
分子式 |
C6H2Cl2FNO2 |
|---|---|
分子量 |
209.99 g/mol |
IUPAC名 |
1,2-dichloro-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H |
InChIキー |
QWUWGSGNPJOYQU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
![2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B13937179.png)

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)
![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)





![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)


